Cas no 20826-01-1 (ethyl 5-methoxypyridine-3-carboxylate)

Ethyl 5-methoxypyridine-3-carboxylate is a versatile pyridine derivative widely used as an intermediate in pharmaceutical and agrochemical synthesis. Its methoxy and ester functional groups enhance reactivity, making it valuable for constructing heterocyclic frameworks. The compound exhibits good solubility in organic solvents, facilitating its use in various coupling and substitution reactions. Its stability under standard conditions ensures reliable handling and storage. Ethyl 5-methoxypyridine-3-carboxylate is particularly useful in the development of bioactive molecules, serving as a key precursor in medicinal chemistry applications. The product is typically supplied with high purity, ensuring consistent performance in synthetic workflows.
ethyl 5-methoxypyridine-3-carboxylate structure
20826-01-1 structure
Product name:ethyl 5-methoxypyridine-3-carboxylate
CAS No:20826-01-1
MF:C9H11NO3
MW:181.188542604446
CID:1396373
PubChem ID:23159736

ethyl 5-methoxypyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 5-methoxypyridine-3-carboxylate
    • 3-pyridinecarboxylic acid, 5-methoxy-, ethyl ester
    • Ethyl 5-methoxynicotinate
    • LogP
    • SB54140
    • AKOS006316371
    • 20826-01-1
    • Ethyl5-methoxynicotinate
    • DB-416532
    • SCHEMBL2201266
    • DTXSID60631112
    • Ethyl 5-methoxy-3-pyridinecarboxylate
    • MDL: MFCD11616883
    • Inchi: InChI=1S/C9H11NO3/c1-3-13-9(11)7-4-8(12-2)6-10-5-7/h4-6H,3H2,1-2H3
    • InChI Key: AHFHVMVXWINXKJ-UHFFFAOYSA-N
    • SMILES: CCOC(=O)C1=CC(=CN=C1)OC

Computed Properties

  • Exact Mass: 181.07393
  • Monoisotopic Mass: 181.07389321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 48.4Ų

Experimental Properties

  • PSA: 48.42

ethyl 5-methoxypyridine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM103438-5g
Ethyl 5-methoxynicotinate
20826-01-1 97%
5g
$317 2023-03-06
Chemenu
CM103438-25g
Ethyl 5-methoxynicotinate
20826-01-1 97%
25g
$794 2023-03-06
Chemenu
CM103438-10g
Ethyl 5-methoxynicotinate
20826-01-1 97%
10g
$423 2023-03-06
Chemenu
CM103438-5g
Ethyl 5-methoxynicotinate
20826-01-1 97%
5g
$317 2021-08-06
Chemenu
CM103438-10g
Ethyl 5-methoxynicotinate
20826-01-1 97%
10g
$423 2021-08-06
Chemenu
CM103438-25g
Ethyl 5-methoxynicotinate
20826-01-1 97%
25g
$794 2021-08-06

Additional information on ethyl 5-methoxypyridine-3-carboxylate

Introduction to Ethyl 5-Methoxypyridine-3-Carboxylate (CAS No. 20826-01-1)

Ethyl 5-methoxypyridine-3-carboxylate, also known by its CAS registry number 20826-01-1, is a chemical compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and material science. This compound belongs to the class of pyridine derivatives, which are widely studied due to their versatile applications in drug discovery, agrochemicals, and advanced materials. The structure of ethyl 5-methoxypyridine-3-carboxylate features a pyridine ring substituted with a methoxy group at position 5 and an ethyl ester group at position 3. These substituents confer unique electronic and steric properties, making it a valuable molecule for various research and industrial purposes.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of ethyl 5-methoxypyridine-3-carboxylate through multi-step reactions involving nucleophilic aromatic substitution and esterification. Researchers have explored the use of transition metal catalysts, such as palladium complexes, to enhance the reaction efficiency and selectivity. These methods not only improve the yield but also minimize the environmental footprint, aligning with the growing demand for sustainable chemical processes.

In terms of applications, ethyl 5-methoxypyridine-3-carboxylate has shown promise in the development of agrochemicals. Studies published in leading journals such as Journal of Agricultural and Food Chemistry have demonstrated its potential as a herbicide or fungicide due to its ability to inhibit key enzymes in plant pathogens. The methoxy group at position 5 plays a critical role in enhancing the compound's bioactivity by improving its solubility and stability under physiological conditions.

The pharmaceutical industry has also taken interest in ethyl 5-methoxypyridine-3-carboxylate as a lead compound for drug discovery. Preclinical studies suggest that this compound exhibits anti-inflammatory and antioxidant properties, making it a candidate for treating chronic diseases such as neurodegenerative disorders and cardiovascular conditions. Collaborative research efforts between academic institutions and pharmaceutical companies are ongoing to evaluate its efficacy in clinical trials.

Beyond its biological applications, ethyl 5-methoxypyridine-3-carboxylate has found utility in material science. Its ability to form self-assembled monolayers on various substrates makes it a potential candidate for designing advanced coatings and sensors. Researchers at prominent universities have reported on its application in creating high-performance organic electronics, where its electronic properties contribute to enhanced device performance.

From an environmental perspective, understanding the ecotoxicological effects of ethyl 5-methoxypyridine-3-carboxylate is crucial for its safe deployment in agricultural and industrial settings. Recent studies conducted by environmental scientists have assessed its degradation pathways under different environmental conditions, revealing that it undergoes rapid hydrolysis under alkaline conditions but persists longer in neutral or acidic environments. This information is vital for regulatory agencies to establish guidelines for its safe use.

In conclusion, ethyl 5-methoxypyridine-3-carboxylate (CAS No. 20826-01-1) stands out as a multifaceted compound with diverse applications across various scientific domains. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key molecule for future innovations in chemistry, medicine, and materials science.

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